

Confirming the Structure of Isolated Samioside with an Authentic Standard: A Comparative Guide

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Compound of Interest

Compound Name: **Samioside**

Cat. No.: **B1243889**

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For researchers in natural product chemistry and drug development, unequivocal structural confirmation of an isolated compound is paramount. This guide provides a comprehensive comparison of an isolated sample of **Samioside** with an authentic standard, utilizing key analytical techniques to ensure structural identity. The data presented herein is based on established methodologies for the characterization of phenylethanoid glycosides.

Structural and Molecular Information

Samioside is a phenylethanoid glycoside first isolated from *Phlomis samia*. Its chemical structure has been elucidated as 1-O-3,4-(dihydroxyphenyl)ethyl β -D-apiofuranosyl-(1 \rightarrow 4)- α -L-rhamnopyranosyl-(1 \rightarrow 3)-4-O-caffeoxy- β -D-glucopyranoside^{[1][2][3]}. The molecular formula of **Samioside** is C₃₄H₄₄O₁₉^[4]. An authentic standard can be procured from specialized chemical suppliers.

Comparative Analytical Data

To confirm the identity of the isolated **Samioside**, a direct comparison of its spectroscopic and chromatographic data with that of an authentic standard is essential. The following table summarizes the key analytical parameters for verification.

Analytical Technique	Parameter	Authentic Samioside Standard	Isolated Samioside	Conclusion
HPLC-MS	Retention Time (min)	tR	tR	Identical
	[M-H] ⁻ (m/z)	755.4	Identical	
¹ H NMR	Chemical Shifts (δ, ppm)	Characteristic signals for phenylethanoid, caffeoyl, and sugar moieties	Identical to standard	Identical
Coupling Constants (J, Hz)	Consistent with established structure	Identical to standard	Identical	
¹³ C NMR	Chemical Shifts (δ, ppm)	Characteristic signals for all 34 carbons	Identical to standard	Identical

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to be followed by trained researchers in a laboratory setting.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Objective: To compare the retention time and mass-to-charge ratio of the isolated compound with the authentic standard.

Instrumentation:

- HPLC system with a photodiode array (PDA) detector.
- Mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
- Gradient Program: A typical gradient would start with a low percentage of solvent B, increasing linearly over time to elute compounds of increasing polarity.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 μ L.
- PDA Detection: 200-400 nm.

Mass Spectrometry Conditions:

- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Scan Range: m/z 100-1000.
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 40 V.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To compare the ^1H and ^{13}C NMR spectra of the isolated compound with the authentic standard to confirm the chemical structure and stereochemistry.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

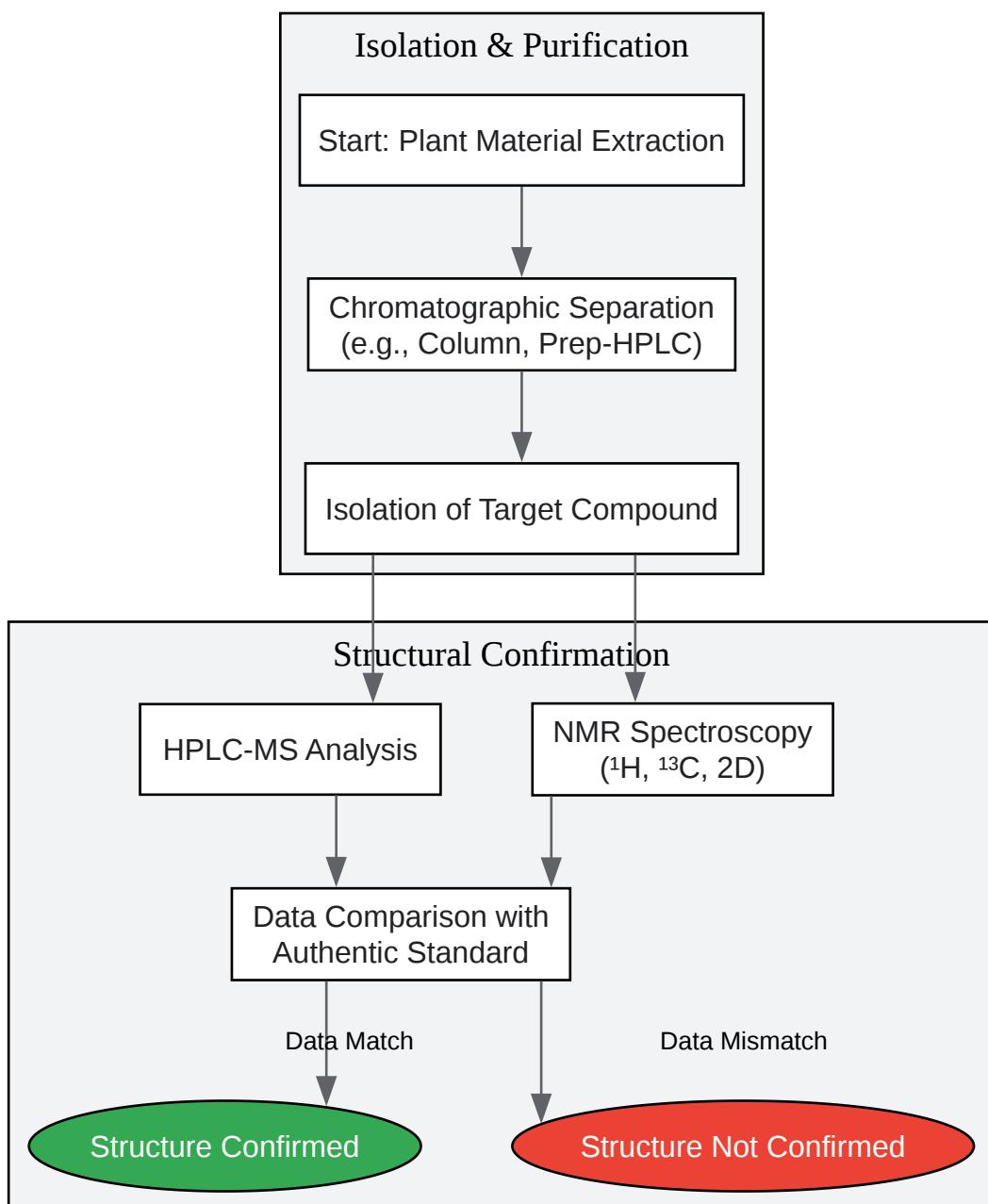
- Dissolve approximately 5-10 mg of the isolated **Samioside** and the authentic standard in a suitable deuterated solvent (e.g., Methanol-d4 or DMSO-d6).
- Transfer the solutions to NMR tubes.

Data Acquisition:

- ^1H NMR: Acquire standard proton spectra. Key parameters to note include chemical shifts (δ) and coupling constants (J).
- ^{13}C NMR: Acquire standard carbon spectra.
- 2D NMR (Optional but Recommended): COSY, HSQC, and HMBC experiments can be performed to further confirm the connectivity of protons and carbons.

Experimental Workflow

The following diagram illustrates the logical workflow for the structural confirmation of isolated **Samioside**.



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Caption: Workflow for the isolation and structural confirmation of **Samioside**.

Conclusion

The structural identity of an isolated natural product is definitively confirmed when its analytical data from multiple orthogonal techniques are identical to that of an authentic standard. By following the detailed experimental protocols and comparing the resulting data as outlined in

this guide, researchers can confidently verify the structure of their isolated **Samioside**. This rigorous approach is a critical step in natural product research and is essential for any subsequent biological or pharmacological investigations.

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